molecular formula C12H8ClN3O3 B15038312 2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide

2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B15038312
M. Wt: 277.66 g/mol
InChI Key: LDDXCLLYRCYMJN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a nitrophenyl group at the N-position, and a carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the following steps:

    Chlorination: The chloro group can be introduced into the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the chlorinated pyridine derivative with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like triethylamine (TEA).

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxo derivatives.

Scientific Research Applications

2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-carboxamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Comparison

2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide is unique due to the presence of both a chloro group and a nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

2-chloro-N-(4-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8ClN3O3/c13-11-10(2-1-7-14-11)12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17)

InChI Key

LDDXCLLYRCYMJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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